(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one
Overview
Description
(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one is a natural product found in Ononis speciosa with data available.
Scientific Research Applications
Solubility Studies in Ethanol-Water Solutions
One key area of scientific research involving compounds similar to (3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one is the study of their solubility in ethanol-water solutions. Research by Gong, Wang, Zhang, and Qu (2012) explored the solubilities of various saccharides, including compounds with structural similarities to our compound of interest, in ethanol-water mixtures at different temperatures (Gong, Wang, Zhang, & Qu, 2012).
Computational and Conformational Analysis
Another significant area of research is the computational and conformational analysis of similar complex organic molecules. Aydın and Özpozan (2020) conducted a comprehensive study on quercetin 3-D-galactoside (Q3G), a compound structurally related to this compound, using DFT methods and vibrational spectroscopy (Aydın & Özpozan, 2020).
Crystal Structure and Absolute Configuration
Research into the crystal structure and absolute configuration of compounds with structural similarities is also prevalent. For instance, Gzella and Rozwadowska (2000) confirmed the absolute configuration of a compound known as (+)-(4,5-dihydro-2,5-diphenyloxazol-4-yl)methanol, which is structurally analogous, through X-ray crystallography (Gzella & Rozwadowska, 2000).
Antiproliferative Activity in Traditional Chinese Medicine
In the context of traditional Chinese medicine, compounds with structural similarities have been evaluated for their antiproliferative activity. A study by Ma et al. (2017) on neolignans from Daphniphyllum macropodum Miq revealed significant biological activities related to these compounds (Ma et al., 2017).
Properties
IUPAC Name |
(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O10/c24-10-18-20(28)21(29)22(30)23(33-18)31-14-6-3-12-7-16(26)15(9-19(27)32-17(12)8-14)11-1-4-13(25)5-2-11/h1-6,8-9,16,18,20-26,28-30H,7,10H2/b15-9-/t16-,18+,20+,21-,22+,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKUDGRBSUJNLA-LRYVSMNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](/C(=C\C(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126589-95-5 | |
Record name | Specioside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126589955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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